molecular formula C24H29N3O2S B12191541 4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline

4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12191541
M. Wt: 423.6 g/mol
InChI Key: RHXVVKCJAONCBK-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative characterized by a 1,3-thiazol-2(3H)-ylidene core substituted with a 4-methylphenyl group at position 4, a 3-(morpholin-4-yl)propyl chain at position 3, and a 4-methoxyaniline group at position 2. The (2Z) configuration indicates the stereochemistry of the imine double bond in the thiazole ring.

For instance, morpholine moieties enhance solubility and bioavailability, while the thiazole ring contributes to planar rigidity, facilitating intercalation or enzyme binding .

Properties

Molecular Formula

C24H29N3O2S

Molecular Weight

423.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(4-methylphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C24H29N3O2S/c1-19-4-6-20(7-5-19)23-18-30-24(25-21-8-10-22(28-2)11-9-21)27(23)13-3-12-26-14-16-29-17-15-26/h4-11,18H,3,12-17H2,1-2H3

InChI Key

RHXVVKCJAONCBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)OC)N2CCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a thiazole derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide or toluene. The reaction temperature is usually maintained between 80-120°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. Continuous flow reactors can also be employed to enhance efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Halogenated solvents like chloroform or dichloromethane at ambient temperature.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The compound’s thiazole ring and morpholine group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Reported Activity/Properties Reference
Target Compound C₂₇H₃₀N₄O₂S 490.67* 4-Methylphenyl, 3-(morpholin-4-yl)propyl, 4-methoxyaniline Hypothesized antimicrobial activity
4c1 (Thiazole-quinolinium derivative) C₃₅H₃₅N₄OS 559.25 Morpholinopropyl, quinolinium, indole-vinyl Antibacterial activity
4c2 (Thiazole-quinolinium derivative) C₃₃H₃₄N₃O₂S 536.24 Morpholinopropyl, quinolinium, 4-hydroxystyryl Antibacterial activity
BH33109 () C₂₇H₂₈N₄O₃S₂ 520.67 Piperidinylsulfonylphenyl, pyridinylmethyl, 4-methoxyaniline
618062-52-5 () C₂₇H₃₄N₄O₃S₂ 526.71 4-(4-Methylpiperidinylsulfonyl)phenyl, 2-morpholinylethyl, aniline
1049251-96-8 () C₂₀H₂₃N₃O₂S 373.48 2-Methoxyphenyl, morpholinyl, phenyl

*Calculated based on molecular formula.

Key Structural and Functional Comparisons:

Morpholine vs. Piperidine/Pyrrolidine Substituents The target compound’s 3-(morpholin-4-yl)propyl group contrasts with pyrrolidinylpropyl chains in compounds like 4d1 and 4d2 . In , a 2-morpholinylethyl group is attached to the thiazole, demonstrating that shorter alkyl chains (ethyl vs. propyl) retain bioactivity while reducing molecular weight .

Aromatic Substituents The 4-methoxyaniline group in the target compound differs from quinolinium moieties in , which exhibit cationic charges and extended conjugation for intercalation-based antibacterial action . Substituents like 4-methylphenyl (target) vs. 4-(piperidinylsulfonyl)phenyl (BH33109, ) highlight trade-offs between lipophilicity and hydrogen-bonding capacity .

Biological Activity Trends Thiazole-quinolinium hybrids () show potent antibacterial activity, with MIC values <1 µg/mL against S. aureus. The absence of a quinolinium system in the target compound may reduce cytotoxicity but also limit DNA interaction efficacy . Morpholine-containing analogs (e.g., ) are often optimized for kinase inhibition, suggesting the target compound could be screened against tyrosine kinase targets .

Synthetic Accessibility

  • The target compound’s synthesis likely follows established routes for thiazole-imine derivatives, such as condensation of thioamides with α-haloketones, as seen in and .

Biological Activity

The compound 4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A methoxy group (-OCH₃)
  • A thiazole ring
  • An aniline moiety
  • A morpholine substituent

The molecular formula is C20H24N4OSC_{20}H_{24}N_4OS with a molecular weight of approximately 372.49 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical pathways such as:

  • Tubulin polymerization : Similar to other thiazole derivatives, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial activity : The thiazole ring is known for its efficacy against various bacterial strains, potentially through interference with bacterial cell wall synthesis or metabolic pathways .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this thiazole derivative exhibit significant anticancer properties:

  • In vitro studies : The compound showed potent cytotoxic effects against various cancer cell lines, including prostate (PC-3) and melanoma (A375) cells. It was found to induce apoptosis and cell cycle arrest at the G2/M phase .
  • In vivo studies : Animal models treated with this compound exhibited reduced tumor growth rates, indicating its potential as an effective anticancer agent. For instance, treatments resulted in tumor growth inhibition percentages ranging from 20% to 30% compared to control groups .

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that related thiazole derivatives have MIC values as low as 3.12 μg/mL against Staphylococcus aureus, showcasing their effectiveness compared to standard antibiotics like ciprofloxacin .
  • Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell wall integrity and interference with metabolic processes essential for bacterial survival .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various thiazole derivatives, the specific compound was tested against several cancer cell lines. Results indicated that it inhibited cell proliferation effectively, with IC50 values significantly lower than those of conventional chemotherapeutics. The study concluded that this compound could serve as a lead for further drug development targeting multidrug-resistant cancers .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial properties of thiazole derivatives, including our compound. It was found that these compounds retained activity against resistant strains of bacteria, suggesting their potential utility in treating infections caused by multidrug-resistant organisms. The study emphasized the need for further exploration into their pharmacokinetics and toxicity profiles .

Research Findings Summary

Study FocusKey FindingsReference
Anticancer ActivityInduces apoptosis; inhibits tubulin polymerization
Antimicrobial ActivityEffective against resistant strains; low MIC values
In vivo EfficacyTumor growth inhibition in animal models

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